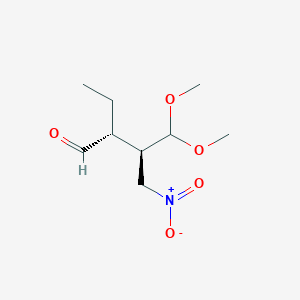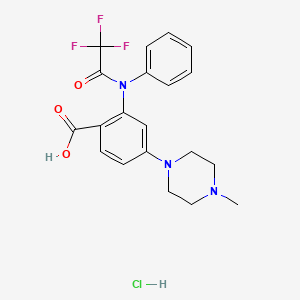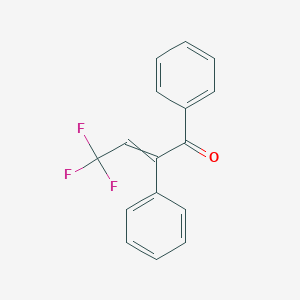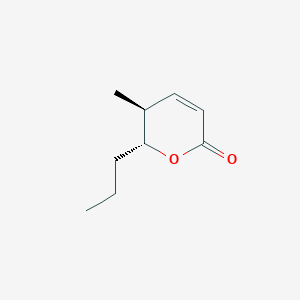
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal is an organic compound characterized by its unique structural features It contains an ethyl group, two methoxy groups, and a nitromethyl group attached to a butanal backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal typically involves multi-step organic reactions. One common approach is the condensation of an appropriate aldehyde with a nitroalkane under basic conditions, followed by selective reduction and protection of functional groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of industrial synthesis.
化学反应分析
Types of Reactions
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions involving the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学研究应用
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which (2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The nitro group can participate in redox reactions, while the methoxy groups may influence the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)pentanal: Similar structure with an additional carbon in the backbone.
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)hexanal: Similar structure with two additional carbons in the backbone.
Uniqueness
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal is unique due to its specific stereochemistry and functional group arrangement
属性
CAS 编号 |
921935-23-1 |
|---|---|
分子式 |
C9H17NO5 |
分子量 |
219.23 g/mol |
IUPAC 名称 |
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal |
InChI |
InChI=1S/C9H17NO5/c1-4-7(6-11)8(5-10(12)13)9(14-2)15-3/h6-9H,4-5H2,1-3H3/t7-,8-/m0/s1 |
InChI 键 |
UTGMWDHEXUVWOH-YUMQZZPRSA-N |
手性 SMILES |
CC[C@@H](C=O)[C@H](C[N+](=O)[O-])C(OC)OC |
规范 SMILES |
CCC(C=O)C(C[N+](=O)[O-])C(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12638563.png)
![3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid](/img/structure/B12638570.png)
![3-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-6-methyl-, (3S,6R)-](/img/structure/B12638571.png)
![3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide](/img/structure/B12638578.png)

![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)


![N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B12638629.png)



methanone](/img/structure/B12638649.png)

